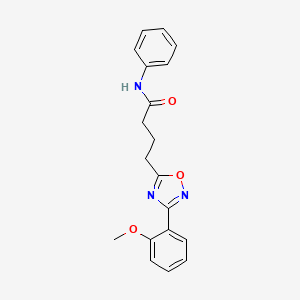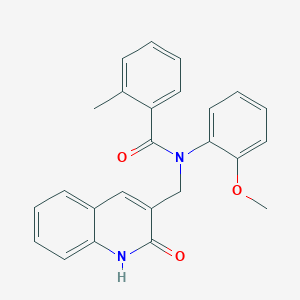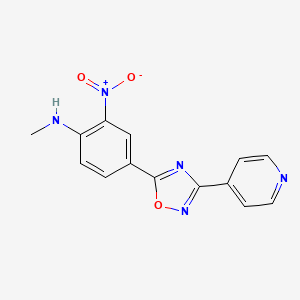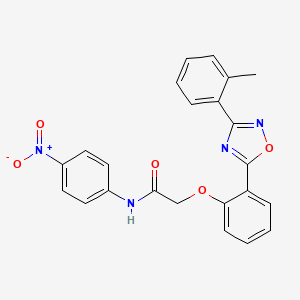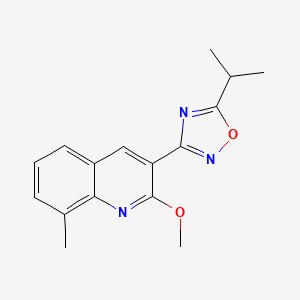
5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IQ-1S and has a molecular weight of 311.4 g/mol.
Mécanisme D'action
The mechanism of action of IQ-1S involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by IQ-1S leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that IQ-1S can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, IQ-1S has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IQ-1S is its ease of synthesis, making it readily available for research purposes. Additionally, this compound has shown promising results in various preclinical studies, making it a potential candidate for further development. However, one of the limitations of IQ-1S is its low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on IQ-1S. One of the most important directions is the evaluation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Moreover, the development of more efficient synthesis methods and analogs of IQ-1S may lead to the discovery of more potent and selective compounds with improved bioavailability and efficacy.
In conclusion, IQ-1S is a promising compound with potential applications in various scientific fields. Its inhibition of the Wnt/β-catenin signaling pathway makes it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully explore the potential of this compound and its analogs.
Méthodes De Synthèse
IQ-1S can be synthesized using a simple and efficient method. One of the most commonly used methods involves the reaction of 2-methoxy-8-methylquinoline-3-carboxylic acid with isopropylamine and thionyl chloride to form the corresponding amide. This amide is then reacted with hydroxylamine hydrochloride and acetic anhydride to obtain the final product, IQ-1S.
Applications De Recherche Scientifique
IQ-1S has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of IQ-1S is in the field of cancer research. Studies have shown that IQ-1S can inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is known to play a crucial role in the development and progression of various types of cancer.
Propriétés
IUPAC Name |
3-(2-methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)15-18-14(19-21-15)12-8-11-7-5-6-10(3)13(11)17-16(12)20-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFATQZBSFFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
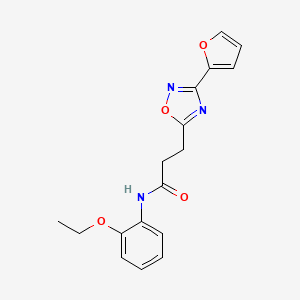

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
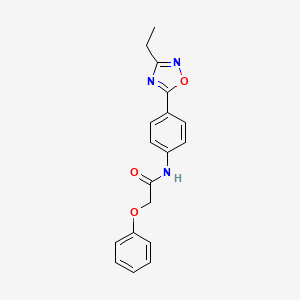
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)



![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
